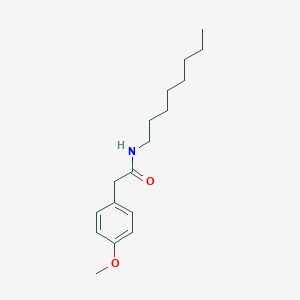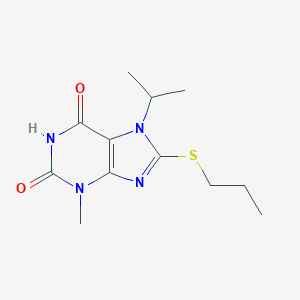
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione, also known as MRS2179, is a purinergic receptor antagonist that has been widely used in scientific research. It is a selective antagonist of P2Y1 and P2Y4 receptors, which are members of the G protein-coupled receptor family. MRS2179 has been shown to have a range of biochemical and physiological effects, making it a valuable tool for investigating the role of purinergic signaling in various cellular processes.
Wirkmechanismus
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione acts as a competitive antagonist of P2Y1 and P2Y4 receptors, which are involved in the regulation of intracellular calcium levels and the activation of various signaling pathways. By blocking the activation of these receptors, 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione can inhibit the downstream effects of purinergic signaling.
Biochemical and Physiological Effects
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione has been shown to have a range of biochemical and physiological effects, including the inhibition of platelet aggregation, the relaxation of smooth muscle, and the modulation of neurotransmitter release. It has also been shown to have anti-inflammatory effects and to inhibit the growth of certain cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione in lab experiments is its high selectivity for P2Y1 and P2Y4 receptors, which allows for specific investigation of the role of these receptors in various cellular processes. However, one limitation is its relatively low potency compared to other purinergic receptor antagonists, which may require higher concentrations to achieve the desired effects.
Zukünftige Richtungen
There are several future directions for research involving 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione, including the investigation of its effects on other purinergic receptors and the development of more potent and selective purinergic receptor antagonists. Additionally, further research is needed to fully understand the role of purinergic signaling in various physiological and pathological conditions, and to identify potential therapeutic targets for the treatment of diseases such as cancer and inflammation.
In conclusion, 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione is a valuable tool for investigating the role of purinergic signaling in various cellular processes. Its selectivity for P2Y1 and P2Y4 receptors, as well as its range of biochemical and physiological effects, make it a valuable resource for scientific research. Further research is needed to fully understand the potential therapeutic applications of 3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione and other purinergic receptor antagonists.
Synthesemethoden
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione can be synthesized using a multi-step process that involves the reaction of 2-chloroadenosine with propan-2-ylamine, followed by the addition of propyl mercaptan and the subsequent purification of the resulting product. The final product is a white crystalline powder that is soluble in DMSO and ethanol.
Wissenschaftliche Forschungsanwendungen
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione has been widely used in scientific research to investigate the role of purinergic signaling in various physiological and pathological conditions. It has been shown to have a range of effects on cellular processes such as platelet aggregation, smooth muscle contraction, and neurotransmitter release.
Eigenschaften
IUPAC Name |
3-methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O2S/c1-5-6-19-12-13-9-8(16(12)7(2)3)10(17)14-11(18)15(9)4/h7H,5-6H2,1-4H3,(H,14,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDCPZPQXUVDCPK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=C(N1C(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-7-propan-2-yl-8-propylsulfanylpurine-2,6-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-methoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402651.png)
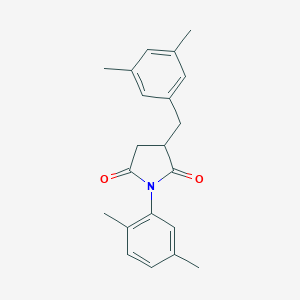
![N-(4-ethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402654.png)
![N-(3,5-dimethoxyphenyl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B402659.png)
![N-[(2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)sulfonyl]tryptophan](/img/structure/B402660.png)
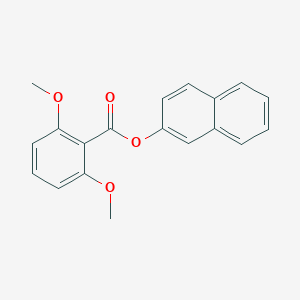
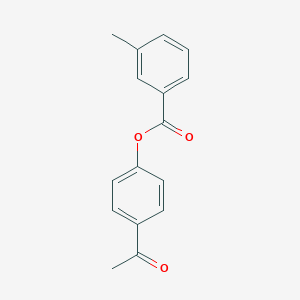
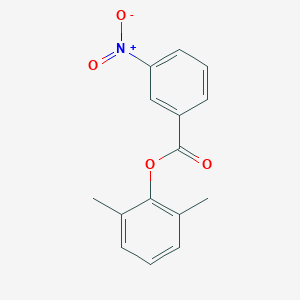
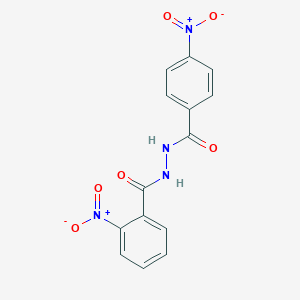

![N-[4-(1-phenylethylsulfamoyl)phenyl]acetamide](/img/structure/B402667.png)

